molecular formula C14H11N3O B14308546 3-Amino-5-(quinolin-2-yl)pyridin-2(1H)-one CAS No. 115854-15-4

3-Amino-5-(quinolin-2-yl)pyridin-2(1H)-one

Cat. No.: B14308546
CAS No.: 115854-15-4
M. Wt: 237.26 g/mol
InChI Key: YXQXPJWYVOQFGU-UHFFFAOYSA-N
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Description

3-Amino-5-(quinolin-2-yl)pyridin-2(1H)-one is a heterocyclic compound that features both quinoline and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(quinolin-2-yl)pyridin-2(1H)-one typically involves the condensation of quinoline derivatives with pyridine derivatives under specific reaction conditions. One common method involves the use of quinoline-2-carboxylic acid and 3-amino-2-pyridone as starting materials. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(quinolin-2-yl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline and pyridine derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The amino group and other positions on the pyridine and quinoline rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while substitution reactions can produce various substituted quinoline and pyridine derivatives.

Scientific Research Applications

3-Amino-5-(quinolin-2-yl)pyridin-2(1H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-Amino-5-(quinolin-2-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-pyridone: A simpler analog that lacks the quinoline moiety.

    Quinoline-2-carboxylic acid: A related compound with a carboxylic acid group instead of the amino group.

    2-Aminoquinoline: Another analog with an amino group on the quinoline ring.

Uniqueness

3-Amino-5-(quinolin-2-yl)pyridin-2(1H)-one is unique due to the presence of both quinoline and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

115854-15-4

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

3-amino-5-quinolin-2-yl-1H-pyridin-2-one

InChI

InChI=1S/C14H11N3O/c15-11-7-10(8-16-14(11)18)13-6-5-9-3-1-2-4-12(9)17-13/h1-8H,15H2,(H,16,18)

InChI Key

YXQXPJWYVOQFGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CNC(=O)C(=C3)N

Origin of Product

United States

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